![molecular formula C8H12N2O5S B2865232 3,4-Dihydro-2h-1,4-benzoxazin-6-amine sulfate CAS No. 2102408-78-4](/img/structure/B2865232.png)
3,4-Dihydro-2h-1,4-benzoxazin-6-amine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,4-Dihydro-2h-1,4-benzoxazin-6-amine sulfate” is a chemical compound with the CAS Number: 2102408-78-4 . It has a molecular weight of 248.26 . The compound is yellow to brown in its solid form . It is also known as “3,4-dihydro-2H-benzo [b] [1,4]oxazin-6-amine sulfate” .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their derivatives has been a subject of interest due to their promising biological properties . Most of the available methods for preparing these heterocycles involve the annulation of a 1,4-benzoxazine ring to an arene scaffold . Some of these syntheses are carried out in mild reaction conditions, employing room temperature and/or environmentally friendly solvents .Molecular Structure Analysis
The IUPAC name of the compound is 3,4-dihydro-2H-benzo [b] [1,4]oxazin-6-amine sulfate . The InChI code is 1S/C8H10N2O.H2O4S/c9-6-1-2-8-7 (5-6)10-3-4-11-8;1-5 (2,3)4/h1-2,5,10H,3-4,9H2; (H2,1,2,3,4) .Physical And Chemical Properties Analysis
The compound is yellow to brown in its solid form . It has a molecular weight of 248.26 . The InChI code is 1S/C8H10N2O.H2O4S/c9-6-1-2-8-7 (5-6)10-3-4-11-8;1-5 (2,3)4/h1-2,5,10H,3-4,9H2; (H2,1,2,3,4) .Scientific Research Applications
Polymeric Material Development
3,4-Dihydro-1,3-2H-Benzoxazines, including derivatives like 3,4-Dihydro-2H-1,4-Benzoxazin-6-Amine Sulfate, have been explored for their potential beyond polybenzoxazine resins. These compounds have shown promise in the development of novel phenolic resins and other polymeric materials, offering applications such as luminescent materials, ligands for cations, and reducing agents for precious metal ions (Wattanathana et al., 2017).
Biocatalytic Applications
The enantioselective biocatalytic reduction of 2H-1,4-Benzoxazines, leveraging imine reductases, has demonstrated a smooth and selective synthesis of cyclic amines. This process, applicable to this compound derivatives, operates under mild conditions in aqueous media, offering a green alternative for the synthesis of high-purity cyclic amines with potential pharmaceutical applications (Zumbrägel et al., 2019).
Advanced Fuel Cell Technologies
Sulfonic acid-containing benzoxazine monomers, related to this compound, have been synthesized and applied in the development of proton exchange membrane materials for direct methanol fuel cells. These membranes showcase high proton conductivity and low methanol permeability, indicating significant potential for energy conversion applications (Yao et al., 2014).
Agricultural and Ecological Insights
Research on benzoxazinones, a class of compounds including this compound, has uncovered their role as natural herbicides and their ecological significance in plant defense mechanisms. These findings highlight the potential for developing natural herbicide models and understanding chemical defense strategies in crops (Macias et al., 2009).
Pharmaceutical Development
Substituted 1,4-Benzoxazines, which can be derived from this compound, have been identified for their potential activity on intracellular calcium, indicating a pathway for the development of new pharmaceuticals targeting calcium-mediated processes (Bourlot et al., 1998).
Future Directions
The promising biological properties of 3,4-dihydro-2H-1,4-benzoxazin-6-amine sulfate and similar compounds have encouraged the development of efficient synthetic strategies . Future research may focus on improving these strategies and exploring the compound’s potential applications in various fields.
Mechanism of Action
Mode of Action
It is known that benzoxazine derivatives, to which this compound belongs, can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzoxazine derivatives have been found to be involved in a variety of biological activities, suggesting that they may affect multiple pathways .
properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-6-amine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.H2O4S/c9-6-1-2-8-7(5-6)10-3-4-11-8;1-5(2,3)4/h1-2,5,10H,3-4,9H2;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDQKKDESBIXOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)N.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.